HMG-CoA Reductase Inhibition Potency: Simvastatin Metabolites vs. Atorvastatin & Rosuvastatin
The target compound, (3S)-Hydroxy Simvastatin, is a metabolite of simvastatin. The parent simvastatin, and its active acid metabolite, are among the most potent HMG-CoA reductase inhibitors. Comparative IC50 data from a standardized review shows simvastatin's active metabolite has an IC50 range of 1–2 nM, which is comparable to atorvastatin (1.16 nM) but 6- to 12-fold less potent than rosuvastatin (0.16 nM) [1]. This potency profile is critical for selecting an inhibitor with appropriate efficacy in in vitro cholesterol synthesis assays, where over-inhibition can obscure mechanistic effects.
| Evidence Dimension | HMG-CoA Reductase Inhibition (IC50) |
|---|---|
| Target Compound Data | 1–2 nM (Simvastatin active metabolite) |
| Comparator Or Baseline | Atorvastatin: 1.16 nM; Rosuvastatin: 0.16 nM |
| Quantified Difference | Target compound ~1.5-fold less potent than rosuvastatin; ~equivalent to atorvastatin |
| Conditions | In vitro enzyme inhibition assay (reviewed data) |
Why This Matters
This data allows researchers to select (3S)-Hydroxy Simvastatin as a representative, highly potent simvastatin metabolite with predictable, intermediate potency among statins, avoiding the extreme potency of rosuvastatin which may confound dose-response studies.
- [1] Sirtori, C. R. (2014). The pharmacology of statins. Pharmacological Research, 88, 3-11. (Data adapted from Table 1, PMC6047411). View Source
